1,5-Dichloropentan-3-one

Descripción

Chemical Identity and Structural Characteristics

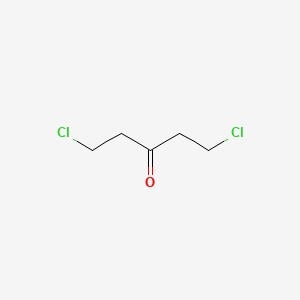

1,5-Dichloropentan-3-one (CAS 3592-25-4) is a halogenated ketone with the molecular formula C₅H₈Cl₂O and a molecular weight of 155.02 g/mol . Its systematic IUPAC name, This compound , reflects the positions of the chlorine atoms on the first and fifth carbons of the pentan-3-one backbone. The structural formula, ClCH₂CH₂C(O)CH₂CH₂Cl , highlights the symmetric placement of chlorine atoms relative to the ketone group.

Key identifiers include:

- SMILES : C(CCl)C(=O)CCCl

- InChIKey : LYJQMHVYFFZQGY-UHFFFAOYSA-N

- Boiling Point : 225.0 ± 25.0 °C at 760 mmHg

- Density : 1.183 ± 0.06 g/cm³

The compound’s planar carbonyl group and electron-withdrawing chlorine atoms contribute to its polarity and reactivity. X-ray crystallography and computational models confirm a staggered conformation that minimizes steric hindrance between the chlorine substituents.

Historical Context of Discovery and Early Applications

This compound was first synthesized in the mid-20th century as part of efforts to explore halogenated ketones for industrial applications. Early synthetic routes involved the reaction of 1,5-pentanediol with hydrochloric acid under high-pressure conditions (8–15 atm) to yield 1,5-dichloropentane, which was subsequently oxidized. Later methods utilized ethylene and 3-chloropropionyl chloride in a four-step process with an overall yield of 54%.

| Synthetic Method | Key Reagents | Yield |

|---|---|---|

| High-pressure hydrochlorination | HCl, 1,5-pentanediol | 35% |

| Multi-step synthesis | Ethylene, AlCl₃ | 54% |

| Catalytic halogenation | Cl₂, CaCO₃ | 48% |

Initially, the compound found limited use in polymer chemistry as a crosslinking agent. Its role expanded in the 1980s as a precursor for pharmaceuticals, particularly in synthesizing cyclic amines and heterocycles.

Position Within Halogenated Ketone Chemistry

This compound belongs to the α-haloketone family, characterized by halogen atoms adjacent to carbonyl groups. Unlike monosubstituted analogs (e.g., chloroacetone), its dual chlorine atoms enhance electrophilicity at the α-carbon, facilitating nucleophilic substitution and cyclization reactions.

Comparative Analysis of Dichlorinated Pentanones:

The compound’s reactivity is exploited in annulation reactions , where it serves as a dielectrophile to construct five- and six-membered rings. Its role in asymmetric synthesis has grown with the advent of organocatalysts that leverage its planar carbonyl group for stereoselective transformations.

Propiedades

IUPAC Name |

1,5-dichloropentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O/c6-3-1-5(8)2-4-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJQMHVYFFZQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957336 | |

| Record name | 1,5-Dichloropentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3592-25-4 | |

| Record name | 1,5-Dichloro-3-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3592-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dichloropentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Process Description:

- Reactants : 1,5-Pentanediol and concentrated hydrochloric acid.

- Conditions :

- Pressure: Below 25 atm, typically between 8–15 atm.

- Temperature: Between 140–180°C, with optimal results at 150–170°C.

- Catalysts : Zinc chloride or sulfuric acid can be used to enhance the reaction efficiency.

- Reaction Time : Approximately 4 hours.

Example Procedure:

- Dissolve 312 parts by weight of pentamethylene glycol in 1000 parts by weight of concentrated hydrochloric acid .

- Heat the solution in an autoclave lined with glass or ferrosilicon plates to 170°C under a pressure of ~10 atm for 4 hours.

- After cooling, separate the oily layer (containing dichloropentane) from the aqueous layer.

- Wash the oily product with a saline solution (15%) and dilute soda solution to neutralize acidity.

- Fractionate the product under vacuum to isolate 1,5-dichloropentan-3-one .

Yield:

This method typically yields about 78–80% of the theoretical amount of dichlorinated product.

Direct Halogenation Using Chlorine Gas

An alternative approach involves the direct halogenation of pentanone precursors using chlorine gas. This method is less common but can be employed under specific laboratory conditions.

Process Description:

- Reactants : Pentanone derivatives and chlorine gas.

- Conditions :

- Temperature: Controlled below boiling points to prevent over-chlorination.

- Solvent: Non-reactive solvents such as carbon tetrachloride may be used.

- Catalysts : UV light or radical initiators may be employed to facilitate halogenation.

Reaction Mechanism:

The chlorine gas interacts with the pentanone precursor at specific positions on the molecule, leading to selective substitution reactions that yield dichlorinated products like This compound .

Electrochemical Synthesis

Recent advancements have explored electrochemical methods for synthesizing halogenated compounds. This involves passing an electric current through a solution containing pentanone precursors and halide ions (e.g., chloride ions).

Process Description:

- Reactants : Pentanone precursor and sodium chloride (or other chloride salts).

- Conditions :

- Electrolyte: Aqueous or organic solvent-based solutions.

- Current Density: Optimized for selective chlorination.

- Advantages :

- Environmentally friendly with reduced chemical waste.

- Potential for higher selectivity in chlorination.

Yield:

Electrochemical synthesis often provides moderate yields but is gaining attention for its sustainability.

Data Table Summary

| Method | Reactants | Conditions | Catalysts | Yield (%) |

|---|---|---|---|---|

| Chlorination of Pentanediol | Pentanediol + HCl | Pressure: <25 atm; Temp: 140–180°C | ZnCl₂, H₂SO₄ | ~78–80 |

| Direct Halogenation | Pentanone + Cl₂ | UV light; Controlled temperature | Radical initiators | Moderate |

| Electrochemical Synthesis | Pentanone + NaCl | Electric current; aqueous/organic solvent | None | Moderate |

Notes on Optimization

- The use of catalysts such as zinc chloride can significantly improve reaction rates and selectivity in chlorination reactions.

- Controlling temperature and pressure is critical to avoid side reactions such as ring closure or over-chlorination.

- Electrochemical methods are promising but require further research for industrial-scale application.

Análisis De Reacciones Químicas

Types of Reactions

1,5-Dichloropentan-3-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.

Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of 1,5-dihydroxy-pentan-3-one, 1,5-diamino-pentan-3-one, or 1,5-dithio-pentan-3-one.

Reduction: Formation of 1,5-dichloropentan-3-ol.

Oxidation: Formation of 1,5-dichloropentanoic acid.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1,5-Dichloropentan-3-one serves as an important intermediate in the synthesis of various organic compounds. It has been utilized in the production of:

- Energetic Materials : The compound can be transformed into more complex energetic materials such as 3,3-bis(difluoroamino)-1,5-dinitratopentane, which is used as a plasticizer in propellant compositions. This transformation involves several steps, including difluoroamination and nitration .

- Pharmaceuticals : It has been employed as a building block for synthesizing pharmaceutical agents, particularly those that require chlorinated carbon skeletons for biological activity .

Energetic Plasticizers

A significant study demonstrated the utility of this compound in developing high-energy plasticizers for propellants. The synthesis involved multiple steps that modified the chlorinated compound into more complex structures with enhanced energetic properties. The resultant materials exhibited improved performance metrics in propellant formulations .

Toxic Simulants

Due to its structural similarity to hazardous agents, this compound is often used as a simulant for toxic compounds in research settings. This application is crucial for safety assessments and environmental studies where real toxic agents cannot be used.

Data Table: Comparison of Applications

| Application Area | Description | Key Compounds Derived |

|---|---|---|

| Energetic Materials | Used as an intermediate for synthesizing high-energy plasticizers | 3,3-bis(difluoroamino)-1,5-dinitratopentane |

| Pharmaceutical Synthesis | Serves as a building block for various pharmaceuticals | Chlorinated drug analogs |

| Toxic Simulants | Acts as a simulant for testing exposure to toxic compounds | Various hazardous agents |

Mecanismo De Acción

The mechanism of action of 1,5-Dichloropentan-3-one involves its reactivity with nucleophiles due to the presence of electrophilic chlorine atoms and a carbonyl group. The compound can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, potentially inhibiting their activity. This reactivity makes it a useful tool in studying enzyme mechanisms and developing enzyme inhibitors.

Comparación Con Compuestos Similares

Key Properties :

- Storage : Requires sealing in dry conditions at 2–8°C .

- Hazard Profile : Classified as a flammable liquid (UN 1993, Class 3, Packing Group III) with hazard statements H225 (flammability), H315/H319 (skin/eye irritation), and H335 (respiratory irritation). Precautionary measures include avoiding inhalation (P261) and immediate eye rinsing (P305+P351+P338) .

- Purity : Commercially available at 95–98% purity for pharmaceutical intermediate applications .

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 1,5-Dichloropentan-3-one is compared to three analogous compounds: 3-Pentanone, 1-Phenylpentan-3-one, and 1,5-Dichloropentane.

Structural and Functional Group Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 3592-25-4 | C₅H₈Cl₂O | 155.02 | Ketone, Two Chlorines | Symmetrical Cl at C1 and C5 |

| 3-Pentanone | 96-22-0 | C₅H₁₀O | 86.13 | Ketone | Linear aliphatic chain |

| 1-Phenylpentan-3-one | 20795-51-1 | C₁₁H₁₄O | 162.23 | Ketone, Aromatic Ring | Phenyl group at C1 |

| 1,5-Dichloropentane | Not Provided | C₅H₁₀Cl₂ | 157.04 | Two Chlorines | No ketone group |

This compound

- Reactivity : The chlorine atoms at C1 and C5 enable nucleophilic substitution (e.g., with amines or alcohols) and elimination reactions (e.g., dehydrohalogenation to form α,β-unsaturated ketones). The ketone group allows for condensation reactions (e.g., with hydrazines to form hydrazones) .

- Applications : Primarily used as a pharmaceutical intermediate , particularly in synthesizing antipsychotic and antiviral agents .

3-Pentanone (Diethyl Ketone)

1-Phenylpentan-3-one

1,5-Dichloropentane

- Applications : Intermediate in polymer chemistry and agrochemicals .

Actividad Biológica

Overview

1,5-Dichloropentan-3-one (C5H8Cl2O) is an organic compound characterized by its molecular structure, which includes two chlorine atoms at the 1 and 5 positions of a pentan-3-one backbone. This compound is a colorless liquid with a pungent odor, primarily utilized as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its biological activity is largely attributed to its reactivity with nucleophiles due to the presence of electrophilic chlorine atoms and a ketone functional group.

This compound exhibits several chemical properties that influence its biological activity:

- Reactivity : The compound can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, potentially inhibiting their activity. This reactivity makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.

-

Types of Reactions :

- Substitution Reactions : Chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines.

- Reduction Reactions : The ketone group can be reduced to form secondary alcohols.

- Oxidation Reactions : It can be oxidized to produce carboxylic acids.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have shown that the compound can inhibit the activity of certain dehydrogenases, which are crucial for cellular respiration.

- Cytotoxicity in Cancer Research : In studies exploring new chemotherapeutic agents, this compound has been evaluated for its potential cytotoxic effects on cancer cell lines. Preliminary results indicate that it may enhance the efficacy of existing chemotherapeutics when used in combination therapies .

- Synthesis of Bioactive Compounds : The compound serves as a precursor in synthesizing various biologically active molecules. For instance, it has been utilized in the synthesis of macrocyclic thioethers that exhibit promising biological activities .

Safety and Toxicity

While this compound shows potential therapeutic applications, its safety profile must be considered. The compound is classified as an irritant and may pose risks upon exposure. Toxicological studies are necessary to establish safe handling practices and to evaluate its long-term effects on human health and the environment .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 1,5-Dichloropentan-3-one, and how should data be interpreted?

- Answer : Key methods include NMR (¹H and ¹³C) to identify chlorine substituents and ketone functionality, FT-IR to confirm the carbonyl stretch (~1700–1750 cm⁻¹), and GC-MS for purity assessment. For NMR interpretation, compare chemical shifts to analogous compounds (e.g., δ ~2.5–3.5 ppm for chlorinated methylene groups) . Ensure integration ratios match the molecular formula (C₅H₈Cl₂O) and account for spin-spin coupling in adjacent CH₂ groups.

Q. How should experimental protocols for synthesizing this compound be documented to ensure reproducibility?

- Answer : Follow standardized reporting guidelines:

- Step 1 : Detail stoichiometry, catalysts (e.g., AlCl₃ for Friedel-Crafts acylation), and reaction conditions (temperature, solvent) .

- Step 2 : Include purification methods (distillation, recrystallization) and yield calculations.

- Step 3 : Provide characterization data (melting point, boiling point, spectral peaks) in tables .

Example table:

| Parameter | Value/Description |

|---|---|

| Reaction Temperature | 80°C |

| Solvent | Dichloromethane |

| Yield | 72% |

| ¹H NMR (δ, ppm) | 2.85 (t, 4H), 3.52 (t, 4H) |

Q. What safety precautions are critical when handling this compound?

- Answer : Use fume hoods to avoid inhalation (risk of respiratory irritation) and wear nitrile gloves to prevent dermal exposure. Store in airtight containers away from oxidizing agents due to potential reactivity of the ketone and chlorinated groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Answer : Apply multi-method validation :

- Conflict Scenario : Discrepant NMR integration ratios.

- Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight (155.02 g/mol) and isotopic patterns for Cl . Use 2D NMR (COSY, HSQC) to resolve overlapping signals from symmetric chlorinated groups . Document inconsistencies in supplementary materials with statistical confidence intervals .

Q. What strategies optimize computational modeling of this compound’s reactivity?

- Answer :

- Step 1 : Use DFT calculations (e.g., B3LYP/6-31G*) to model electrophilic sites at the ketone and chlorine-substituted carbons .

- Step 2 : Compare theoretical IR/Raman spectra with experimental data to validate accuracy.

- Step 3 : Perform solvent-effect simulations (PCM model) to predict nucleophilic substitution pathways .

Q. How should mechanistic studies of this compound’s degradation be designed?

- Answer :

- Experimental Design : Conduct kinetic studies under varying pH/temperature. Monitor intermediates via LC-MS and quantify Cl⁻ release via ion chromatography .

- Data Analysis : Use Arrhenius plots to determine activation energy and identify rate-limiting steps. Compare degradation pathways (hydrolysis vs. photolysis) using ANOVA for significance testing .

Q. What methodologies address reproducibility challenges in synthesizing derivatives of this compound?

- Answer : Implement quality-by-design (QbD) principles :

- Factor Screening : Use DOE (Design of Experiments) to optimize reaction parameters (e.g., catalyst loading, solvent polarity) .

- Control Strategy : Include internal standards (e.g., deuterated analogs) in NMR to detect batch variability .

- Documentation : Archive raw spectral data and chromatograms in open-access repositories for peer validation .

Data Reporting and Ethical Considerations

Q. How should conflicting toxicity data for this compound be addressed in publications?

- Answer : Apply transparency protocols :

- Data Disclosure : Report all replicates, including outliers, in supplementary files.

- Statistical Analysis : Use non-parametric tests (e.g., Mann-Whitney U) if data are non-normal .

- Ethical Note : Acknowledge funding sources and potential conflicts of interest per journal guidelines (e.g., ACS Ethical Guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.